REACTION_CXSMILES
|
[Na].[NH:2]1[CH:6]=[N:5][CH:4]=[N:3]1.[H-].[Na+].Br[CH2:10][CH2:11][CH2:12][Cl:13]>CN(C)C=O>[Cl:13][CH2:12][CH2:11][CH2:10][N:2]1[CH:6]=[N:5][CH:4]=[N:3]1 |f:0.1,2.3,^1:0|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[Na].N1N=CN=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2.86 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated with the addition of an ammonium chloride saturated solution
|
Type
|
EXTRACTION
|
Details
|
After extraction with ethyl acetate and water
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCN1N=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.77 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |